(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
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Overview
Description
(2R)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring, a trifluoroacetamido group, and a propanoic acid moiety, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Trifluoroacetamido Group: This step involves the reaction of the indole derivative with trifluoroacetic anhydride in the presence of a base such as pyridine.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of (2R)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
(2R)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2R)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to biological effects . The trifluoroacetamido group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential therapeutic applications.
Uniqueness
(2R)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C13H11F3N2O3 |
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Molecular Weight |
300.23 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20)/t10-/m1/s1 |
InChI Key |
PCGKHZTZDMCZNE-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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